2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine
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Overview
Description
2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine is an organic compound with the molecular formula C27H42N2O and a molecular weight of 410.635 g/mol This compound is characterized by its pyrimidine core substituted with a nonyloxyphenyl group at the 2-position and an octyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The nonyloxyphenyl and octyl groups are introduced through nucleophilic substitution reactions. The nonyloxyphenyl group can be attached via a Williamson ether synthesis, where a phenol derivative reacts with a nonyl halide in the presence of a base. The octyl group can be introduced through a Friedel-Crafts alkylation reaction using octyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nonyloxy or octyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Lewis acids (e.g., aluminum chloride) for Friedel-Crafts alkylation
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols, amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine
- 2-[4-(Octyloxy)phenyl]-5-octylpyrimidine
- 2-[4-(Decyloxy)phenyl]-5-octylpyrimidine
Uniqueness
2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine is unique due to its specific combination of nonyloxyphenyl and octyl groups, which confer distinct physical and chemical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
CAS No. |
57202-51-4 |
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Molecular Formula |
C27H42N2O |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
2-(4-nonoxyphenyl)-5-octylpyrimidine |
InChI |
InChI=1S/C27H42N2O/c1-3-5-7-9-11-13-15-21-30-26-19-17-25(18-20-26)27-28-22-24(23-29-27)16-14-12-10-8-6-4-2/h17-20,22-23H,3-16,21H2,1-2H3 |
InChI Key |
IWZAFMARMJZJDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCCCC |
Origin of Product |
United States |
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